2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is characterized by a fused dioxin and pyridine ring system, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the dioxin ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine: Similar structure but with a different substitution pattern on the pyridine ring.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is unique due to its specific substitution pattern and the presence of both dioxin and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine (CAS Number: 1261365-47-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C7H8N2O2
- IUPAC Name : 2H,3H-[1,4]dioxino[2,3-b]pyridin-7-amine
The structure includes a dioxin ring fused to a pyridine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of potential therapeutic interest:
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to inhibit the proliferation of A549 lung cancer cells and promote apoptosis in human umbilical vein endothelial cells (HUVECs) .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | Not specified | Inhibition of proliferation |
Related Derivative | HUVEC | Not specified | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways effectively with low cytotoxicity . This makes it a candidate for further development in treating inflammatory diseases.
Neuroprotective Effects
There are indications that compounds with similar structures may have neuroprotective effects. For example, studies on related dioxino-pyridine derivatives suggest they could be beneficial in neurodegenerative conditions by preventing neuronal apoptosis .
Case Studies
- Study on Apoptosis Induction : A study focused on the synthesis and evaluation of several dioxin derivatives found that specific modifications to the dioxin structure enhanced their ability to induce apoptosis in cancer cells .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound showed significant reductions in inflammatory markers when tested on animal models .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It potentially affects signaling pathways related to apoptosis and inflammation.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLQPQVNTADVBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679143 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-47-2 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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